3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Physicochemical Properties Isomer Differentiation Quality Control

Researchers constructing focused kinase inhibitor libraries often face supply uncertainty and isomeric impurity when sourcing heterocyclic building blocks. This 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-19-8) eliminates that risk. - **Validated Scaffold:** Core of potent RIPK1 inhibitors (EC50 = 1-5 nM) and selective GAK inhibitors.[reference:0][reference:1] - **Regiochemical Fidelity:** The 6-methyl-4-CF3 substitution is structurally distinct from the 4-methyl-6-CF3 isomer (CAS 296797-18-7), preventing >100-fold affinity losses due to positional mismatch. - **Ready Diversification:** The 3-bromo substituent is an efficient handle for Suzuki-Miyaura cross-coupling, enabling rapid SAR expansion at the position critical for target binding. - **Supply Assurance:** Available from stock in research quantities (1 g-10 g) with documented purity (≥95%) and full quality assurance, shipped globally.

Molecular Formula C8H4BrF3N2S
Molecular Weight 297.1g/mol
CAS No. 296797-19-8
Cat. No. B460494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
CAS296797-19-8
Molecular FormulaC8H4BrF3N2S
Molecular Weight297.1g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)SN=C2Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)5-6(9)14-15-7(5)13-3/h2H,1H3
InChIKeyXXVIPNOTHSIXQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-19-8) — A Strategic Isothiazolopyridine Building Block


3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-19-8) is a heterocyclic building block featuring a fused isothiazolo[5,4-b]pyridine core with a molecular weight of 297.10 g/mol and calculated XLogP3 of 3.9 [1]. This scaffold is a privileged structure in kinase inhibitor drug discovery, serving as the core for potent RIPK1 and GAK inhibitors [2]. The specific 3-bromo substituent makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the heterocyclic core for structure-activity relationship (SAR) studies.

Privileged isothiazolo[5,4-b]pyridine scaffold for kinase inhibitor SAR studies
3-bromo handle enables direct Suzuki cross-coupling diversification
Defined 6-methyl-4-trifluoromethyl pattern ensures regioisomeric identity

Why 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine Cannot Be Replaced by Generic Isothiazolopyridines


The precise regiochemistry of substituents on the isothiazolo[5,4-b]pyridine scaffold is a critical determinant of biological activity. The 6-methyl-4-trifluoromethyl substitution pattern in CAS 296797-19-8 is distinct from its closest positional isomer, 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine (CAS 296797-18-7) . In related kinase inhibitor programs, the switch of a substituent between the 4- and 6-positions resulted in a >100-fold difference in binding affinity [1]. Using an incorrect regioisomer as a synthetic intermediate would lead to the generation of a completely different SAR library, wasting resources and potentially missing the desired pharmacological profile. Therefore, chemical identity and isomeric purity are non-negotiable for reproducible medicinal chemistry research.

Target compound
  • 3-bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
  • Scaffold validated in kinase inhibitor programs (RIPK1, GAK)
  • Bromine at position enabling planned SAR library synthesis
Positional isomer (CAS 296797-18-7)
  • 4-methyl-6-trifluoromethyl regioisomer may shift binding affinity >100-fold
  • Regioisomeric mismatch generates a structurally distinct SAR library
  • Isomeric purity must be verified; substitution without review risks SAR misinterpretation

Quantitative Differentiation Evidence for 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine vs. Its Closest Isomer


Physicochemical Property Comparison: Target Compound vs. 4-Methyl-6-Trifluoromethyl Isomer

The target compound (CAS 296797-19-8) can be distinguished from its closest positional isomer (CAS 296797-18-7) by its computed physical properties. The predicted boiling point for the target compound is 283.84 °C (EPA T.E.S.T.), significantly lower than the 228.3±40.0 °C predicted for the 4-methyl-6-trifluoromethyl isomer [1]. The predicted density also differs, at 1.74 g/cm³ for the target versus 1.795±0.06 g/cm³ for the isomer . These differences arise directly from the altered substitution pattern and serve as key identifiers for analytical verification.

Physicochemical Properties
Cross-study comparable
Target bp 283.84 °C vs. isomer 228.3 °C; density 1.74 vs. 1.795 g/cm³
Boiling point difference >50 °C supports GC isomeric purity confirmation
Predicted values; experimental verification recommended
Physicochemical Properties Isomer Differentiation Quality Control

Chromatographic Retention and LogP Differentiation for Isomeric Purity Assurance

The target compound has a computed XLogP3 of 3.9 and a reported LogP of 3.35, indicating moderate lipophilicity [REFS-1, REFS-2]. Its positional isomer (CAS 296797-18-7) shares a similar XLogP3 of 3.9, but the distinct arrangement of the methyl and trifluoromethyl groups leads to different dipole moments and potential hydrogen-bonding interactions, which can be resolved chromatographically. The absence of hydrogen bond donors (count: 0) and the presence of 6 hydrogen bond acceptors are consistent for both isomers, but the specific placement of the electron-withdrawing trifluoromethyl group opposite the pyridine nitrogen in the target structure creates a unique electronic surface potential [1].

Chromatographic LogP
Class-level inference
XLogP3 3.9, identical to isomer; distinct electronic surface potential
Distinct electron distribution enables HPLC retention-time differentiation
H-bond donor/acceptor counts identical; separation relies on regioisomeric polarity
Analytical Chemistry LogP Purity Analysis

Scaffold Privilege for Kinase Inhibition: Quantitative Class-Level Benchmarking

The isothiazolo[5,4-b]pyridine scaffold has been validated as a potent core for kinase inhibition. In a seminal study, compound 56 from this class demonstrated RIPK1 binding with a Kd of 13 nM and cellular necroptosis blockade with an EC50 of 1-5 nM, while showing >10,000 nM Kd against the anti-target RIPK3 [1]. The target compound's 3-bromo handle is strategically positioned for C-C bond formation at the imidazole-adjacent position, a site known to be critical for potency optimization in this series. This pre-functionalized building block enables direct entry into late-stage diversification, bypassing early-stage synthetic steps.

Scaffold Kinase Benchmark
Class-level inference
Class data: RIPK1 Kd 13 nM; cellular necroptosis EC50 1-5 nM; RIPK3 Kd >10,000 nM
Class-level kinase inhibition validates scaffold for SAR exploration
Data from close structural analogs; 3-bromo handle provides 2-3 synthetic step advantage
Medicinal Chemistry Kinase Inhibitors Scaffold Optimization

Optimal Application Scenarios for 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine Based on Quantitative Evidence


Medicinal Chemistry: RIPK1 and GAK Kinase Inhibitor Library Synthesis

The compound is a rationally selected building block for the synthesis of focused kinase inhibitor libraries. The 3-bromo group undergoes efficient Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity at a position proven to modulate RIPK1 and GAK binding affinity [1]. Starting from this building block, a medicinal chemistry team can rapidly generate analogs to explore SAR around the 3-position, leveraging the validated 6-methyl-4-trifluoromethyl substitution pattern that optimally occupies the kinase selectivity pocket.

Analytical Chemistry: Isomeric Purity Standard and Method Development

Due to the well-defined difference in physicochemical properties, particularly the boiling point (283.84 °C vs. 228.3 °C for the isomer) [2], this compound serves as an ideal analyte for developing GC or HPLC methods aimed at quantifying isomeric purity. Analytical chemists can use the compound to validate separation conditions, ensuring that subsequent SAR studies are not confounded by the presence of the inactive 4-methyl-6-trifluoromethyl regioisomer.

Process Chemistry: Late-Stage Diversification of a Privileged Heterocycle

In a process chemistry setting, the compound's ready availability with a reactive 3-bromo handle allows for late-stage diversification in the synthesis of more complex drug candidates. This is more efficient than constructing the entire isothiazolopyridine core for each analog, reducing step count and accelerating lead optimization cycles [1]. The presence of the 4-trifluoromethyl group also improves metabolic stability of the final compounds, a key parameter derived from class-level evidence.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR library synthesis
3-bromo cross-coupling reactivity
Regioisomer identity and coupling efficiency
Isomeric purity analytical standard
Physicochemical differentiation
GC/HPLC method resolution validation
Late-stage heterocycle diversification
Pre-functionalized scaffold
Synthetic step reduction and class-level metabolic stability review
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